

Gaultherin (Monotropitin, Monotropside): A Technical Whitepaper for Drug Development Professionals

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Compound of Interest

Compound Name: *Gaultherin*

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An In-depth Guide to the Chemistry, Pharmacology, and Therapeutic Potential of a Natural Salicylate

Executive Summary

Gaultherin, also known by its synonyms Monotropitin and monotropitide, is a naturally occurring methyl salicylate glycoside with significant potential as an alternative to synthetic non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][2][3][4]} This technical document provides a comprehensive overview of **Gaultherin** for researchers, scientists, and drug development professionals. It details its chemical properties, established anti-inflammatory and analgesic activities, pharmacokinetic profile, and molecular mechanisms of action. The guide also includes summaries of extraction and purification protocols from its natural sources and presents key quantitative data in a structured format. The information presented herein is intended to facilitate further research and development of **Gaultherin** as a therapeutic agent with a potentially superior safety profile compared to traditional NSAIDs.

Chemical Identity and Properties

Gaultherin is chemically defined as methyl 2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]benzoate.^{[1][2]} It is a primveroside of methyl salicylate.^{[1][2]} The compound was first isolated from *Monotropa hypopitys* and was initially named monotropitin.^[1]

Subsequent research established that monotropitoside and **Gaultherin** are identical compounds.^[1]

Table 1: Chemical and Physical Properties of **Gaultherin**

Property	Value	References
CAS Number	490-67-5	[2]
Molecular Formula	C ₁₉ H ₂₆ O ₁₂	[2][5][6]
Molecular Weight	446.40 g/mol	[2][5][6]
IUPAC Name	methyl 2- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- [[[(2S,3R,4S,5R)-3,4,5- trihydroxyoxan-2- yl]oxymethyl]oxan-2- yl]oxybenzoate	[5]
Synonyms	Monotropitin, monotropitoside, methyl salicylate 2-O-β-D- xylopyranosyl-(1 → 6)-β-D- glucopyranoside, methyl salicylate-2-primeveroside	[1][2][3][4]
Appearance	White powder, crystallizes as needles from acetone	[3][7]
Melting Point	180°C	[2][7][8]
Solubility	Soluble in water, alcohol, methanol, ethanol, DMSO. Slightly soluble in ethyl acetate and acetone. Insoluble in ether.	[2][3][7]
Optical Rotation	[α] _D ²⁰ -58° (c = 2)	[2][7]

Biological Activity and Therapeutic Potential

Gaultherin exhibits a range of biological activities, with its anti-inflammatory, analgesic, and antioxidant properties being the most extensively studied.^[1] It is positioned as a natural alternative to aspirin with a potentially better gastrointestinal safety profile.^{[1][9]}

Anti-inflammatory and Analgesic Effects

Gaultherin demonstrates significant anti-inflammatory and analgesic effects in various in vivo and in vitro models.^{[4][6][8]} It has been shown to be as effective as aspirin in certain models of inflammation and pain.^{[4][6]}

Table 2: Quantitative Data on the Biological Activity of **Gaultherin**

Activity	Assay	Model/System	Result	Reference
Anti-inflammatory	COX-2 Inhibition	In vitro enzyme assay	IC ₅₀ = 0.35 mg/mL	[3]
LOX Inhibition	In vitro enzyme assay	IC ₅₀ = 0.56 mg/mL	[3]	
Hyaluronidase (HYAL) Inhibition	In vitro enzyme assay	IC ₅₀ = 28.58 µg/mL	[3]	
Croton oil-induced ear edema	Mice	400 mg/kg p.o. inhibited ear plug weight by 39%	[3]	
Carrageenan-induced paw edema	Rats	200, 400 mg/kg p.o. showed significant inhibition	[8]	
Analgesic	Acetic acid-induced writhing	Mice	400 mg/kg p.o. decreased the number of writhing	[3]
Formalin test (inflammatory phase)	Mice	400, 800 mg/kg p.o. showed inhibition	[8]	
Antioxidant	DPPH radical scavenging	In vitro assay	SC ₅₀ = 265.69 µg/mL	[3]
Superoxide anion (O ₂ ⁻) scavenging	In vitro assay	SC ₅₀ = 451.76 µg/mL	[3]	
Hydroxyl radical (•OH) scavenging	In vitro assay	SC ₅₀ = 488.52 µg/mL	[3]	
Hydrogen peroxide (H ₂ O ₂)	In vitro assay	SC ₅₀ = 587.86 µg/mL	[3]	

scavenging

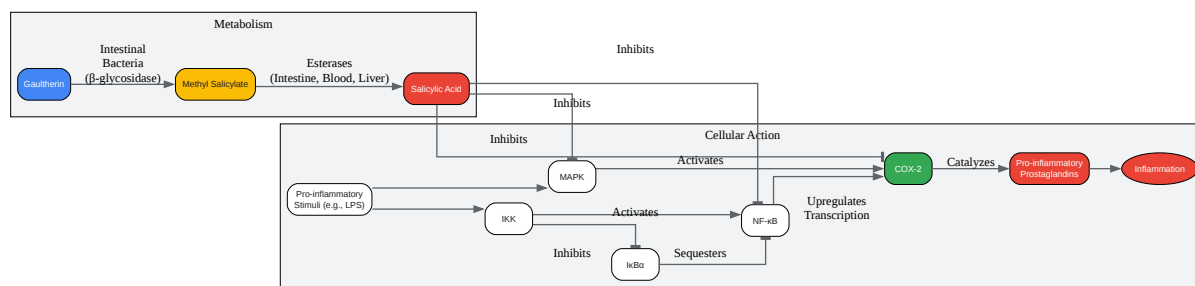
Ferric Reducing Antioxidant Power (FRAP)	In vitro assay	0.64 mmol Fe ²⁺ /g	[3]
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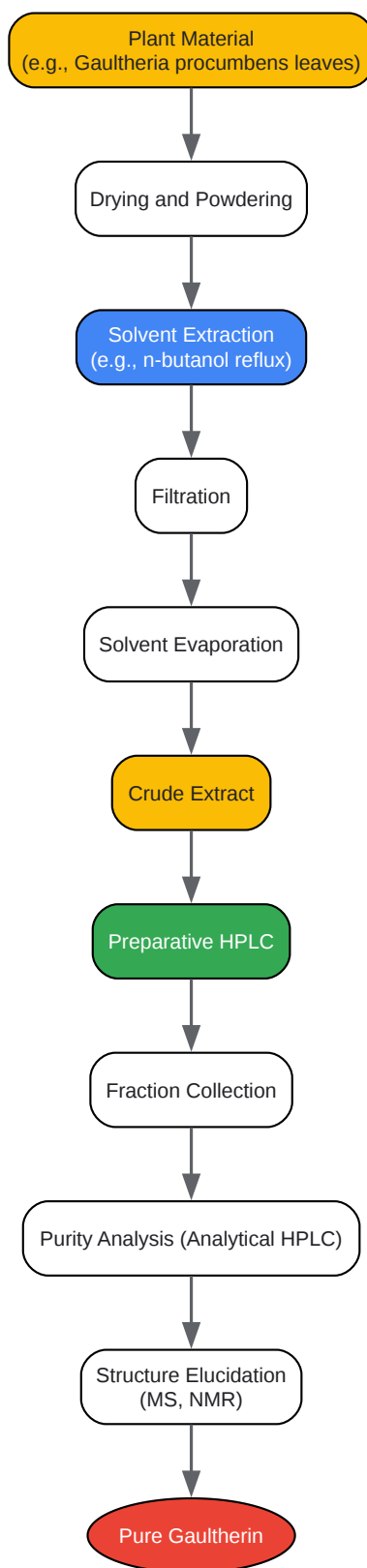
IC₅₀: Half maximal inhibitory concentration; SC₅₀: Half maximal scavenging concentration; p.o.: per os (by mouth)

Molecular Mechanism of Action

Gaultherin functions as a prodrug of salicylic acid.[1][5] Its mechanism of action is primarily attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][3][5] Unlike aspirin, **Gaultherin** does not significantly inhibit cyclooxygenase-1 (COX-1), which is responsible for the production of prostaglandins that protect the gastric mucosa.[1][4][5] This selectivity is the basis for its improved gastrointestinal safety profile.

The anti-inflammatory effects of **Gaultherin** are also mediated through the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][5] **Gaultherin** has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3]





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